ARRY-520, also known as Filanesib, is a potent and selective allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5. [] KSP is a microtubule-associated motor protein crucial for proper cell division. [, ] Filanesib specifically targets rapidly proliferating cells, primarily those dependent on the short-lived survival protein, Myeloid Cell Leukemia 1 (Mcl-1), for survival. [, , , ] This selectivity makes Filanesib particularly effective against hematological malignancies like multiple myeloma, where Mcl-1 plays a vital role in cell survival. [, , , ]
Filanesib's role in scientific research stems from its unique mechanism of action and its observed efficacy in preclinical and clinical settings. Studies utilizing Filanesib delve into various aspects of cancer cell biology, particularly focusing on cell cycle regulation, apoptosis (programmed cell death), and the interaction between cancer cells and their microenvironment. [, , , , , , ]
Filanesib functions by binding to the allosteric site of KSP, a motor protein crucial for proper spindle formation during cell division. [] By inhibiting KSP, Filanesib disrupts the formation of bipolar spindles, essential structures that separate chromosomes during cell division (mitosis). [, , ] This disruption leads to mitotic arrest, preventing cells from progressing through the cell cycle. [, , ] The prolonged mitotic arrest subsequently triggers apoptosis, leading to cell death. [, , ]
Importantly, the efficacy of Filanesib is linked to the stability of the anti-apoptotic protein Mcl-1. [, ] Cells heavily reliant on short-lived Mcl-1 for survival during mitotic arrest, such as those in hematological malignancies, are highly susceptible to Filanesib-induced apoptosis. [, , , ] This specific sensitivity highlights Filanesib's potential as a targeted therapy for such cancers.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4